molecular formula C21H28N2O3S B4176637 N~1~-(4-butylphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~-(4-butylphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No. B4176637
M. Wt: 388.5 g/mol
InChI Key: WIIUPJINQDDALU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(4-butylphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as BAY 41-2272, is a chemical compound that has been widely used in scientific research due to its ability to activate the enzyme soluble guanylyl cyclase (sGC). This enzyme plays a critical role in regulating various physiological processes, including blood vessel dilation, platelet aggregation, and neurotransmitter release.

Mechanism of Action

N~1~-(4-butylphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 41-2272 activates sGC by binding to the enzyme's heme group, which causes a conformational change that increases the enzyme's activity. This leads to an increase in the production of cyclic guanosine monophosphate (cGMP), which is a second messenger that plays a critical role in regulating various physiological processes.
Biochemical and Physiological Effects:
This compound 41-2272 has a number of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and neuroprotection. It has also been shown to have anti-inflammatory effects, which can help to reduce inflammation in various tissues.

Advantages and Limitations for Lab Experiments

One advantage of using N~1~-(4-butylphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 41-2272 in lab experiments is that it is a highly specific activator of sGC, which allows researchers to study the role of this enzyme in various physiological processes. However, one limitation of using this compound 41-2272 is that it can be difficult to work with due to its low solubility in water.

Future Directions

There are a number of future directions for research involving N~1~-(4-butylphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 41-2272. One area of interest is the role of sGC in the regulation of blood pressure and the development of hypertension. Additionally, there is interest in the use of sGC activators like this compound 41-2272 as potential therapies for various cardiovascular and neurological disorders. Finally, there is interest in developing more potent and selective sGC activators that can be used in clinical settings.

Scientific Research Applications

N~1~-(4-butylphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 41-2272 has been used extensively in scientific research to study the role of sGC in various physiological processes. It has been shown to have vasodilatory effects on blood vessels, which can help to lower blood pressure and improve blood flow. Additionally, this compound 41-2272 has been shown to inhibit platelet aggregation, which can help to prevent blood clots. It has also been shown to have neuroprotective effects, which can help to prevent damage to nerve cells.

properties

IUPAC Name

N-(4-butylphenyl)-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-4-6-7-18-10-12-19(13-11-18)22-21(24)16-23(5-2)27(25,26)20-14-8-17(3)9-15-20/h8-15H,4-7,16H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIUPJINQDDALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN(CC)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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